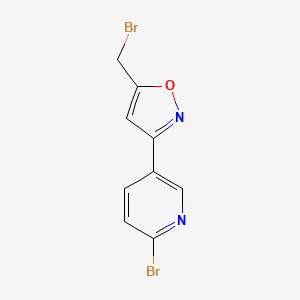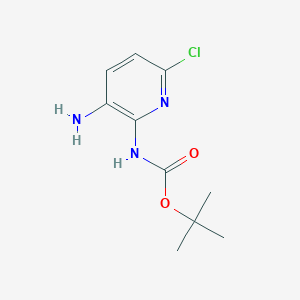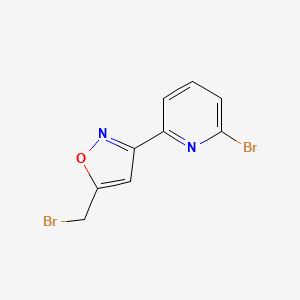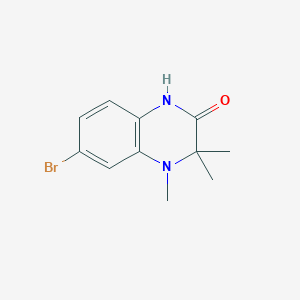
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (6-BrTQX) is a heterocyclic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications in various fields, including pharmacology, biochemistry, and organic chemistry. 6-BrTQX is a valuable tool for studying the structure, properties, and reactivity of organic molecules.
Aplicaciones Científicas De Investigación
Efficient Synthesis of Quinoline Derivatives
Researchers have investigated the bromination reactions of 1,2,3,4-tetrahydroquinoline to efficiently produce various bromo-substituted quinolines, including 6-bromoquinolines, through one-pot synthesis methods. These compounds serve as intermediates for synthesizing trisubstituted quinoline derivatives via lithium–halogen exchange reactions, showcasing the versatility of bromo-substituted compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and material science (Şahin et al., 2008).
Antimicrobial and Antiviral Activities
The synthesis of newer quinazolinones, which includes reactions starting from compounds structurally similar to 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, has been studied for their antimicrobial activities. These studies explore the chemical synthesis routes to generate 6-bromo-substituted quinazolinones and evaluate their antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2006).
Photocatalytic Applications
The use of bromo-substituted tetrahydroquinolines in photocatalytic reactions demonstrates their utility in synthesizing 4-(difluoromethylidene)-tetrahydroquinolines. This application highlights the role of these compounds in facilitating radical cyclization reactions under photoredox conditions, underscoring their significance in organic synthesis and the development of novel photocatalytic processes (Zeng et al., 2022).
Synthesis of Antiviral and Cytotoxic Agents
Further research into 6-bromo-2,3-disubstituted-4(3H)-quinazolinones examines their synthesis and evaluation for antiviral and cytotoxic activities. This area of study not only showcases the potential of bromo-substituted compounds in therapeutic applications but also provides insights into the design and development of new drugs with antiviral properties (Dinakaran et al., 2003).
Propiedades
IUPAC Name |
6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFZYSATUZBWOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

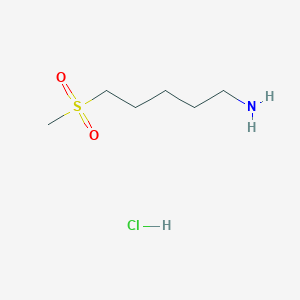
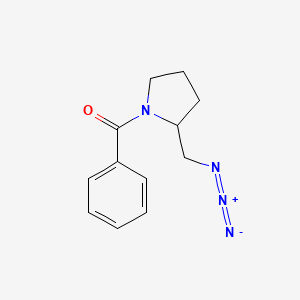
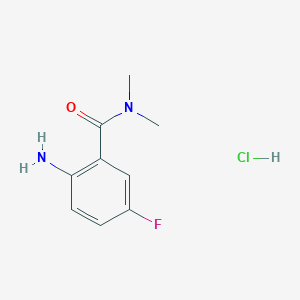
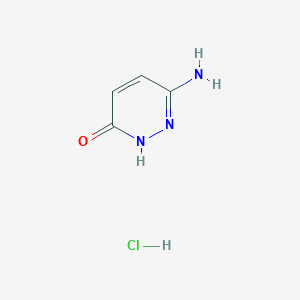
![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)
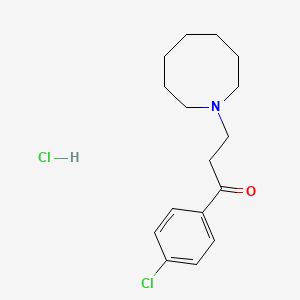
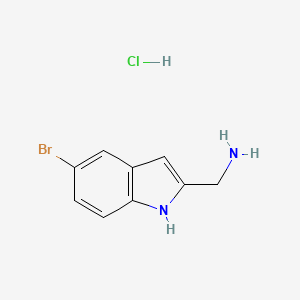
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
